

Technical Monograph: Spectroscopic Characterization of 2',5'-Diethoxybenzanilide

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Compound of Interest

Compound Name: 2',5'-Diethoxybenzanilide

CAS No.: 92-22-8

Cat. No.: B1584486

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Compound Identity:

- IUPAC Name: N-(2,5-diethoxyphenyl)benzamide[2][3]
- CAS Registry Number: 92-22-8[1]
- Molecular Formula:
[3]
- Molecular Weight: 285.34 g/mol
- Structural Class: Substituted Benzanilide

Synthesis & Reaction Workflow

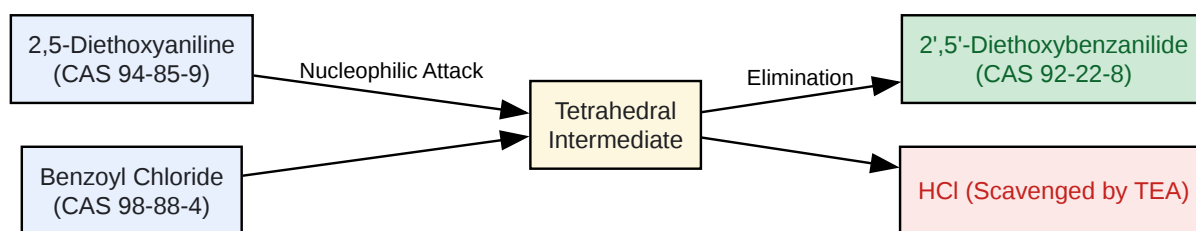
Before spectroscopic analysis, the integrity of the sample must be established.[1] The synthesis of **2',5'-diethoxybenzanilide** is typically achieved via Schotten-Baumann benzoylation.[1] This pathway is chosen for its high specificity towards the amine over the ether functionalities.[1]

Reaction Protocol

Reagents: 2,5-Diethoxyaniline (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

- Solvation: Dissolve 2,5-Diethoxyaniline in anhydrous DCM under atmosphere.
- Base Addition: Add Triethylamine (TEA) to scavenge HCl byproducts.[1] Cool to 0°C.[1][4]
- Acylation: Dropwise addition of Benzoyl Chloride.[1] The exotherm must be controlled to prevent di-acylation or ring acylation (though unlikely without Lewis acid).[1]
- Work-up: Wash with 1M HCl (remove unreacted amine), then saturated (remove benzoic acid), then Brine.
- Purification: Recrystallization from Ethanol/Water (9:1) yields colorless to off-white needles. [1]

Reaction Pathway Diagram[1]



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Figure 1: Schotten-Baumann synthesis pathway for N-(2,5-diethoxyphenyl)benzamide.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for structural validation.[1] The 2,5-diethoxy substitution pattern creates a distinct splitting system on the aniline ring (Ring B), while the benzoyl ring (Ring A) appears as a characteristic multiplet.[1]

H NMR Data (400 MHz,)

Note: Chemical shifts (

) are standardized reference values based on substituent additivity rules and analogous benzanilide structures.

Signal	Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
A	8.55	Broad Singlet	1H	NH (Amide)	Deshielded by carbonyl anisotropy; variable with concentration. [1]
B	8.15	Doublet (J=2.5 Hz)	1H	H-6' (Aniline Ring)	The proton ortho to the amide is significantly deshielded by the C=O group (diagnostic for benzanilides).
C	7.85 - 7.90	Multiplet	2H	H-2, H-6 (Benzoyl)	Ortho protons of the benzoyl ring. [1]
D	7.45 - 7.55	Multiplet	3H	H-3,4,5 (Benzoyl)	Meta/Para protons of the benzoyl ring.
E	6.95	Doublet (J=8.8 Hz)	1H	H-3' (Aniline Ring)	Ortho to 2'-OEt; shielded by electron-donating alkoxy group. [1]
F	6.65	dd (J=8.8, 2.5 Hz)	1H	H-4' (Aniline Ring)	Para to 1'-N; coupling to H-

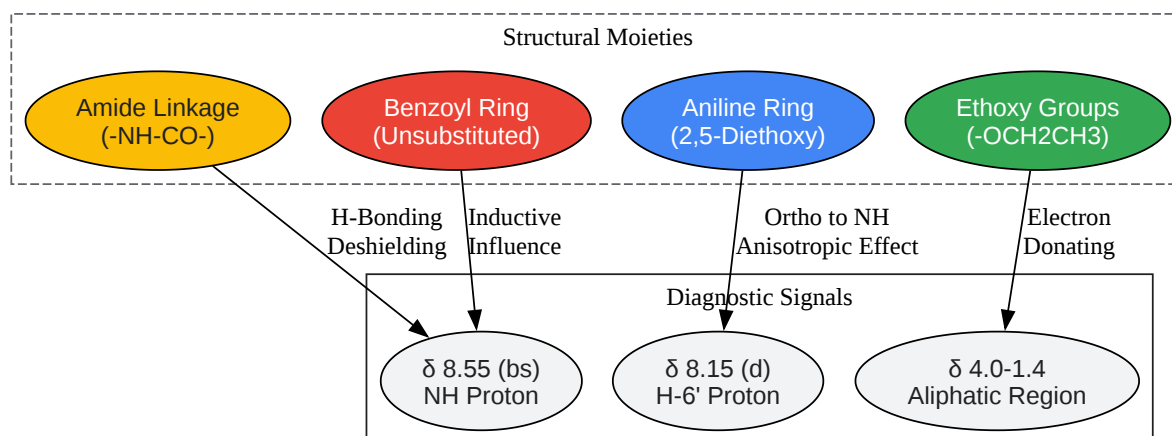
					3' (ortho) and H-6' (meta). [1]
G	4.08, 4.02	Quartets (J=7.0 Hz)	4H	-OCH -	Distinct methylene environments due to regiochemistry (2' vs 5'). [1]
H	1.45, 1.38	Triplets (J=7.0 Hz)	6H	-CH	Methyl terminals of the ethoxy chains. [1]

C NMR Data (100 MHz,)

The carbon spectrum confirms the presence of the amide carbonyl and the asymmetry of the ethoxy groups.
[1]

- Carbonyl (C=O): 165.5 ppm.
[1]
- Aromatic C-O (Ipso): 153.8 ppm (C-5'), 142.5 ppm (C-2').
[1] Note: C-2' is often shifted upfield relative to C-5' due to steric compression from the amide.
[1]
- Aromatic C-N: 129.5 ppm.
[1]
- Aromatic CH: 110.0 - 132.0 ppm (Complex aromatic region).
[1]
- Ethoxy (): 64.5 ppm, 63.8 ppm.
[1]
- Methyl (): 14.9 ppm, 14.8 ppm.
[1]

NMR Correlation Diagram



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Figure 2: Structural correlation to diagnostic NMR signals.[1]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" validation, particularly useful for verifying the formation of the amide bond and the presence of ether linkages.[1]

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Frequency ()	Intensity	Mode Assignment	Mechanistic Explanation
3280 - 3320	Medium, Broad	Stretch	Characteristic trans-amide conformation H-bonding.
3060	Weak	Aromatic	C-H stretching vibrations.
2980, 2930	Medium	Aliphatic	Asymmetric/Symmetric stretch of ethyl groups.[1]
1645 - 1655	Strong	Amide I	The most diagnostic band; confirms acylation of amine.
1530 - 1550	Strong	Amide II	N-H in-plane bending coupled with C-N stretch.[1]
1205, 1045	Strong	Ether	Asymmetric stretching of the aryl-alkyl ether bonds.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.[1]

- Ionization Mode: ESI (+) or EI (70 eV).

- Molecular Ion:

(ESI);

(EI).[1]

Fragmentation Logic

The molecule typically cleaves at the amide bond or loses the ethyl groups.[1]

- Base Peak (Likely):

(Benzoyl cation,

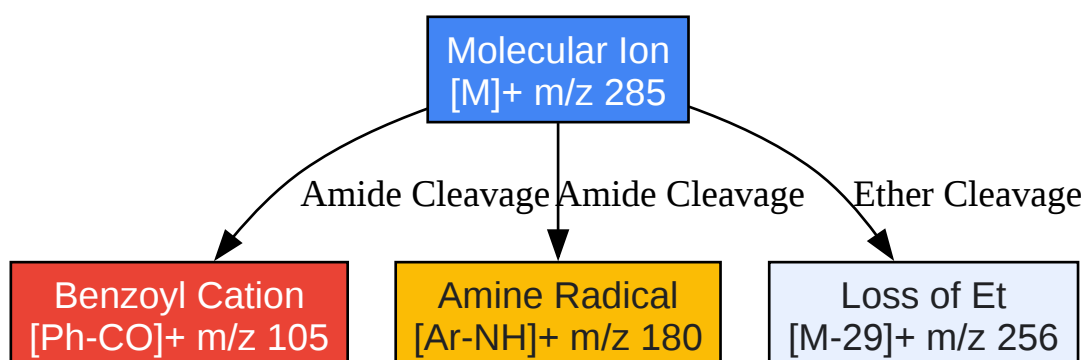
).[1] This is the standard "Alpha-cleavage" relative to the carbonyl.[1]

- Fragment A:

(2,5-diethoxyaniline radical cation).[1]

- Fragment B: Loss of Ethylene (

) from ethoxy groups is common in EI, leading to phenol derivatives.[1]



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Figure 3: Predicted fragmentation pathways in Electron Ionization (EI) MS.

Quality Control & Purity Standards

For research or pharmaceutical applications, the following specifications are recommended:

- Appearance: White to off-white crystalline solid.[1]
- Melting Point: Experimental determination required. (Predicted range: 95°C – 105°C based on 2,5-dimethoxy analogs).[1]
- HPLC Purity: >98.0% (Area %).[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
- Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) Gradient.[1]
- Detection: UV at 254 nm.[1]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66700, N-(2,5-diethoxyphenyl)benzamide.[1] Retrieved from [Link]
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- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[1] John Wiley & Sons.[1][2][5] (Authoritative text for amide/ether spectral assignment).

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